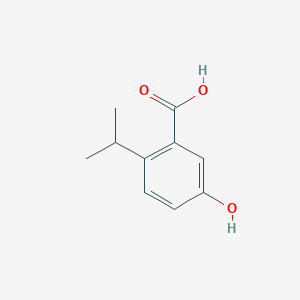
gamma-Amanitin
Descripción general
Descripción
Gamma-Amanitin is a cyclic peptide of eight amino acids . It is an amatoxin, a group of toxins isolated from and found in several members of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera . The compound is highly toxic, inhibits RNA polymerase II, disrupts synthesis of mRNA, and can be fatal .
Synthesis Analysis
The exact character of this poison is still under investigation . The earliest attempts to identify the chemical agents responsible for the toxicity of poisonous mushrooms date to the early nineteenth century . The final product was analysed by HPLC, including co-injection with an “authentic sample” of ®-5′-OH-6′-deoxy-amanitin .
Molecular Structure Analysis
Gamma-Amanitin has a molecular formula of C39H54N10O13S . It has a molar mass of 902.97 g/mol . The structure of gamma-Amanitin is characterized by an outer loop and an inner loop (bridge) .
Chemical Reactions Analysis
Amatoxins containing Asp, such as β-amanitin and ε-amanitin, and those containing Asn, such as α-amanitin and gamma-Amanitin, are fully biologically active in vivo and in vitro . A number of derivatives of β-amanitin with modifications to the carboxyl group besides amidation are active .
Physical And Chemical Properties Analysis
Gamma-Amanitin is a peptide . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . It also resists enzyme and acid degradation, and is not metabolized .
Aplicaciones Científicas De Investigación
Cancer Therapy
Gamma-Amanitin has been found to have a revolutionary role in cancer therapy . It irreversibly and potently inhibits eukaryotic RNA polymerase II (RNAP II), leading to cell death . With the advancement of precision medicine in oncology, including the development of antibody–drug conjugates (ADCs), the potential value of various toxic small molecules has been explored . Recent studies have conducted preclinical experiments on ADCs based on gamma-Amanitin, showing promising therapeutic effects and good tolerance in primates .
Inhibition of RNA Polymerase II
Gamma-Amanitin selectively inhibits Eukaryotic RNA polymerase II by binding tightly to the enzyme and severely inhibits translocation along the DNA template . This stops the synthesis of mRNA and proteins .
Study of Cell Death Mechanisms
Gamma-Amanitin can cause cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy . This makes gamma-Amanitin a useful tool in studying these processes.
Study of Enterohepatic Circulation and Transport System
Gamma-Amanitin acts in vivo through the enterohepatic circulation and transport system . This can be useful in studying the physiology and pathology of these systems.
Study of Mushroom Poisoning
Gamma-Amanitin is the main lethal toxin in Amanita mushroom poisoning . Studying its effects can help in understanding the mechanism of mushroom poisoning and developing treatments.
Mecanismo De Acción
Target of Action
Gamma-Amanitin, a cyclic peptide of eight amino acids , primarily targets the DNA-directed RNA polymerase II subunit RPB1 . This enzyme plays a crucial role in catalyzing the transcription of DNA into RNA using the four ribonucleoside triphosphates as substrates .
Mode of Action
Gamma-Amanitin interacts with its target by binding tightly to the RNA polymerase II enzyme . This binding severely inhibits translocation along the DNA template, thereby disrupting the synthesis of mRNA and proteins . This interaction is irreversible and potent, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by gamma-Amanitin is the transcription pathway . By inhibiting RNA polymerase II, gamma-Amanitin prevents the transcription of DNA into mRNA . This inhibition disrupts the normal functioning of the cell and can lead to cell death .
Pharmacokinetics
It is known that gamma-amanitin is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification.
Result of Action
The molecular effect of gamma-Amanitin’s action is the inhibition of RNA polymerase II, which disrupts the synthesis of mRNA and proteins . On a cellular level, this leads to cell death . In the context of cancer therapy, gamma-Amanitin has shown promising therapeutic effects and good tolerance in preclinical experiments .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGJJRMKGDTEC-ZUROAWGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](C)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |
| Details | Gosselin, R.E., H.C. Hodge, R.P. Smith, and M.N. Gleason. Clinical Toxicology of Commercial Products. 4th ed. Baltimore: Williams and Wilkins, 1976., p. III-12 | |
| Record name | GAMMA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
gamma-Amanitin | |
CAS RN |
13567-11-8 | |
| Record name | GAMMA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



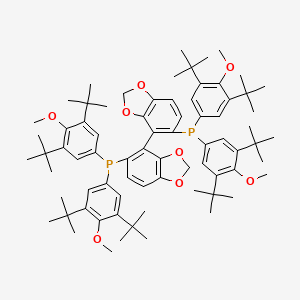
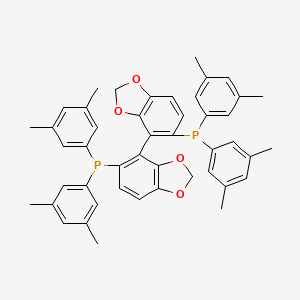
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)
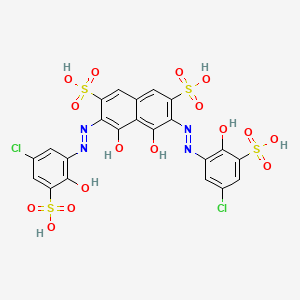
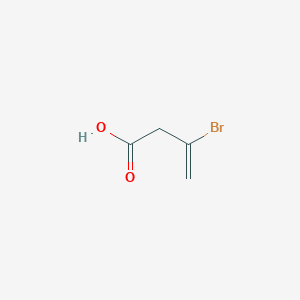
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)
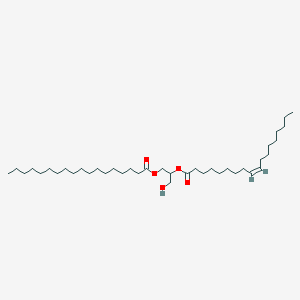
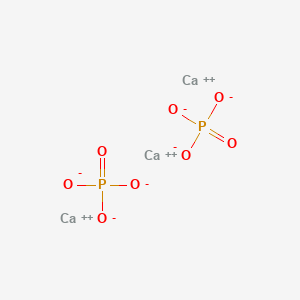
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)
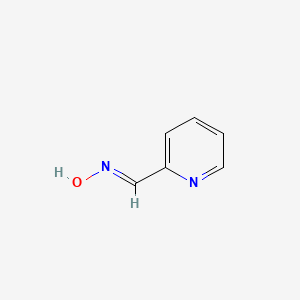
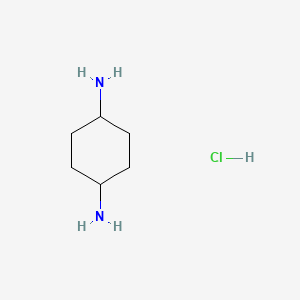

![Benzo[b]thiophene-5-ol, 4-bromo-](/img/structure/B3421260.png)
